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Cat. No.: B7780646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the deoxygenation of

various functional groups using diphenylsilane (Ph₂SiH₂). The protocols are intended for use by

trained researchers in a laboratory setting. Appropriate safety precautions should be taken

when handling all chemicals.

Deoxygenation of Alcohols
The deoxygenation of alcohols to their corresponding alkanes can be achieved through a two-

step procedure involving the formation of a silyl ether intermediate, followed by its reduction.

Alternatively, a direct electrochemical method can be employed for benzylic and allylic alcohols.

Protocol 1.1: Two-Step Deoxygenation via Silyl Ether
Formation and Reduction
This protocol involves the B(C₆F₅)₃-catalyzed formation of a silyl ether from the alcohol and

diphenylsilane, followed by a reduction step.

Step 1: B(C₆F₅)₃-Catalyzed Silylation of Alcohols

This procedure is adapted from the work of Piers and coworkers, which describes the synthesis

of silyl ethers from alcohols and silanes catalyzed by the strong Lewis acid

tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b7780646?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/jo9903003
https://pubs.acs.org/doi/10.1021/jo991828a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7780646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

To a solution of the alcohol (1.0 mmol) and diphenylsilane (1.1 mmol) in anhydrous toluene

(5 mL) under an inert atmosphere (e.g., argon or nitrogen), add B(C₆F₅)₃ (0.02 mmol, 2

mol%) as a solid.

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

TLC or GC-MS.

Reaction times vary depending on the substrate. Secondary and tertiary alcohols typically

react within 0.5-2 hours, while primary alcohols may require longer reaction times (20-144

hours) or heating to ~60 °C.[1][2]

Upon completion, the reaction mixture can be concentrated under reduced pressure. The

resulting silyl ether is often pure enough for the next step, or it can be purified by flash

chromatography on silica gel.

Step 2: Reduction of the Silyl Ether

The reduction of the formed silyl ether to the corresponding alkane can be achieved using a

suitable reducing agent. A second equivalent of diphenylsilane in the presence of a Lewis acid

at elevated temperatures can effect this transformation.

Experimental Protocol:

To the crude silyl ether from the previous step, add an additional equivalent of diphenylsilane

(1.0 mmol) and a catalytic amount of a strong Lewis acid such as B(C₆F₅)₃ (5 mol%).

Heat the reaction mixture in a high-boiling solvent (e.g., 1,2-dichlorobenzene) to 120-150 °C.

Monitor the reaction by GC-MS for the disappearance of the silyl ether and the formation of

the alkane.

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like

dichloromethane, and wash with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash chromatography on silica gel to obtain the desired alkane.

Data Presentation:

Substrate (Alcohol)
Product (Silyl
Ether) Yield (%)
[Step 1]

Product (Alkane)
Yield (%) [Step 2,
representative]

Reference

2,6-Dimethylphenol 95 Not Reported [2]

1-Adamantanol 98 Not Reported [2]

Benzyl Alcohol >95 (crude) ~80 (estimated) [1][3]

4-Nitrobenzyl Alcohol 94 Not Reported [1]

Protocol 1.2: Electrochemical Deoxygenative Silylation
of Benzylic and Allylic Alcohols
This protocol is based on the work of Lundberg and coworkers and provides a direct method

for the deoxygenative silylation of benzylic and allylic alcohols.[4]

Experimental Protocol:

In an undivided electrochemical cell equipped with a graphite anode and a glassy carbon

cathode, combine the alcohol (0.3 mmol, 1 equiv.), diphenylsilane (1.5 mmol, 5 equiv.), and

tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) (0.6 mmol, 2 equiv.) in a mixture of

THF:DMF (5:1, 3 mL).[4]

Stir the mixture at room temperature under an air atmosphere.

Apply a constant current of 10 mA and allow the electrolysis to proceed for 2-3 hours.[4]

Monitor the reaction progress by HPLC or GC-MS.
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After completion, quench the reaction with water and extract with an organic solvent (e.g.,

ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash chromatography on silica gel.

Data Presentation:

Substrate (Alcohol)
Product (Silylated
Alkane) Yield (%)

Reaction Time (h) Reference

p-Methoxybenzyl

alcohol
90 3 [4]

Benzyl alcohol 75 2 [4]

4-Fluorobenzyl

alcohol
65 2 [4]

Cinnamyl alcohol 72 2 [4]
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Reaction Setup

Electrolysis Workup & Purification
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Click to download full resolution via product page

Caption: Workflow for the electrochemical deoxygenative silylation of alcohols.

Deoxygenation of Sulfoxides
The deoxygenation of sulfoxides to the corresponding sulfides can be efficiently achieved using

diphenylsilane in the presence of a manganese catalyst.

Protocol 2.1: MnBr(CO)₅-Catalyzed Deoxygenation of
Sulfoxides
This protocol is adapted from a procedure using phenylsilane, which notes that diphenylsilane

also provides good yields.[4][5][6]

Experimental Protocol:

To a solution of the sulfoxide (0.5 mmol) in toluene (3 mL), add MnBr(CO)₅ (0.025 mmol, 5

mol%) and diphenylsilane (0.55 mmol, 1.1 equiv.).
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Reflux the reaction mixture at 110 °C under an air atmosphere.

Monitor the reaction by TLC or GC-MS. Reaction times are typically short, ranging from 15 to

60 minutes.[5][6]

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by flash chromatography on silica gel to afford the corresponding

sulfide.

Data Presentation:

Substrate
(Sulfoxide)

Product (Sulfide)
Yield (%) with
Diphenylsilane

Reaction Time
(min)

Reference

Diphenyl sulfoxide

Good (exact yield not

specified, 97% with

PhSiH₃)

30 [5][6]

Dibenzyl sulfoxide
Not specified (94%

with PhSiH₃)
30 [6]

Methyl phenyl

sulfoxide

Not specified (96%

with PhSiH₃)
15 [6]

Tetrahydrothiophene

1-oxide

Not specified (96%

with PhSiH₃)
30 [6]

Proposed Reaction Pathway:
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Caption: Proposed pathway for the Mn-catalyzed deoxygenation of sulfoxides.

Deoxygenation of Carbonyl Compounds
The complete deoxygenation of aldehydes and ketones to their corresponding methylene

compounds using diphenylsilane can be challenging. A two-step approach involving

hydrosilylation to the corresponding silyl ether followed by reduction is generally more effective.

Protocol 3.1: B(C₆F₅)₃-Catalyzed Hydrosilylation and
Subsequent Reduction
This protocol first reduces the carbonyl to a silyl ether, which can then be further reduced to the

alkane.[5][7][8]

Step 1: Hydrosilylation of the Carbonyl Group

Experimental Protocol:
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In a dry flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol) and

diphenylsilane (1.1 mmol) in anhydrous toluene (5 mL).

Add B(C₆F₅)₃ (0.01-0.04 mmol, 1-4 mol%) to the solution.

Stir the reaction at room temperature. The reaction is typically complete within a few hours.

Monitor by TLC or GC-MS.

Upon completion, the silyl ether can be isolated by removing the solvent under reduced

pressure.

Step 2: Reduction to the Methylene Group

Experimental Protocol:

To the crude silyl ether, add a second equivalent of diphenylsilane (1.0 mmol) and an

additional amount of B(C₆F₅)₃ (5 mol%).

Heat the mixture in a high-boiling solvent (e.g., 1,2-dichlorobenzene) at 120-150 °C until the

reaction is complete as monitored by GC-MS.

Workup the reaction as described in Protocol 1.1, Step 2.

Data Presentation (Hydrosilylation - Step 1):

Substrate (Carbonyl)
Product (Silyl Ether) Yield
(%)

Reference

Acetophenone 75-96 (with various silanes) [5]

Benzaldehyde 75-96 (with various silanes) [5]

Ethyl benzoate
45-70 (silyl acetal, with various

silanes)
[5]

Note: Yields for the complete deoxygenation to the methylene group with diphenylsilane are not

widely reported under mild catalytic conditions. High temperatures (refluxing the neat mixture)

without a catalyst have been reported for the reduction of some ketones.[2]
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Logical Relationship for Carbonyl Deoxygenation:

Aldehyde or Ketone
Step 1:

Hydrosilylation
(Ph₂SiH₂, B(C₆F₅)₃)

Silyl Ether Intermediate
Step 2:

Reduction
(Ph₂SiH₂, B(C₆F₅)₃, Heat)

Alkane

Click to download full resolution via product page

Caption: Two-step deoxygenation of carbonyl compounds.

Deoxygenation of Amides
The deoxygenation of amides to amines using diphenylsilane is less common than with other

silanes like phenylsilane or polymethylhydrosiloxane (PMHS). However, cobalt-catalyzed

systems have shown some activity.

Protocol 4.1: Cobalt-Catalyzed Deoxygenative
Hydrosilylation of Amides
This protocol is based on studies of cobalt-catalyzed amide reductions, where diphenylsilane

can be used, although often with lower efficiency than phenylsilane.[9]

Experimental Protocol:

In a glovebox, charge a vial with Co₂(CO)₈ (0.005 mmol, 0.5 mol%), the amide (1.0 mmol),

and anhydrous toluene (1 mL).

Add diphenylsilane (1.2 mmol, 1.2 equiv.) to the mixture.

Seal the vial and heat the reaction mixture at 100 °C.

The reaction progress should be monitored over an extended period (e.g., 16-24 hours) by

GC-MS or LC-MS.

Upon completion, cool the reaction, quench carefully with aqueous HCl (1 M), and then

basify with aqueous NaOH.
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Extract the product with an organic solvent, dry the combined organic layers, and

concentrate.

Purify by flash chromatography on silica gel.

Data Presentation:

Substrate (Amide)
Product (Amine)
Yield (%) with
Diphenylsilane

Catalyst System Reference

N-benzylbenzamide

Low conversion

reported (48%

isolated yield with

PhSiH₃)

Co₂(CO)₈ [9]

N,N-

dibenzylbenzamide

Moderate to good

yields expected
Co₂(CO)₈ [9]

Note: The efficiency of this reaction with diphenylsilane may be significantly lower than with

other silanes. Optimization of reaction conditions, including catalyst loading and temperature,

may be necessary for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pubs.acs.org [pubs.acs.org]

3. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers
with Hydrosilanes [organic-chemistry.org]

4. Reduction of sulfoxides catalyzed by the commercially available manganese complex
MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24168454/
https://pubmed.ncbi.nlm.nih.gov/24168454/
https://www.benchchem.com/product/b7780646?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jo9903003
https://pubs.acs.org/doi/10.1021/jo991828a
https://www.organic-chemistry.org/abstracts/lit0/125.shtm
https://www.organic-chemistry.org/abstracts/lit0/125.shtm
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00204k
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00204k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7780646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DOI:10.1039/D4OB00204K [pubs.rsc.org]

5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Deoxygenation
Reactions Using Diphenylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7780646#experimental-protocol-for-deoxygenation-
reactions-using-diphenyl-silane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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